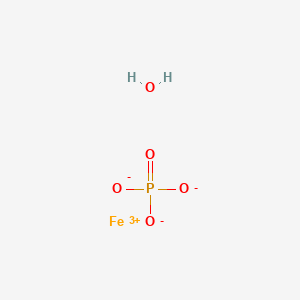
Iron(III) phosphate hydrate
Übersicht
Beschreibung
Iron(III) phosphate hydrate, also known as ferric phosphate hydrate, is an inorganic compound with the chemical formula FePO₄·2H₂O. This compound is known for its yellow-brown solid appearance and is commonly used in various industrial and scientific applications. It is one of the polymorphs of iron phosphate and has attracted significant interest due to its potential use in batteries and other technological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iron(III) phosphate hydrate can be synthesized through several methods. One common method involves the rapid precipitation technique, where equimolar aqueous solutions of iron(III) sulfate and ammonium phosphate are mixed under controlled conditions. The reaction typically occurs at room temperature, and the resulting precipitate is filtered, washed, and dried to obtain the desired compound .
Industrial Production Methods: In industrial settings, this compound is often produced by the phosphation of β-FeOOH nanorods with aqueous phosphoric acid solutions. This method allows for the controlled synthesis of iron phosphate dihydrates with varying crystallographic phases and morphologies. The pH of the treatment solution and the treatment time are critical factors that influence the crystallographic phase and morphology of the resulting product .
Analyse Chemischer Reaktionen
Types of Reactions: Iron(III) phosphate hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can act as a catalyst in the synthesis of organic compounds, such as 3,4-dihydropyrimidin-2(1H)-ones and thiones, through the Biginelli reaction .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include aldehydes, β-ketoesters, and urea or thiourea. These reactions typically occur under mild conditions and result in the formation of complex organic molecules .
Major Products: The major products formed from reactions involving this compound include various organic compounds, such as dihydropyrimidinones and thiones. Additionally, it can be used in the synthesis of carbon-coated lithium iron phosphate, which serves as a cathode material for lithium-ion batteries .
Wissenschaftliche Forschungsanwendungen
Iron(III) phosphate hydrate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of iron(III) phosphate hydrate involves its ability to act as a catalyst in various chemical reactions. It promotes proton adsorption at the electrocatalyst surface during water electrolysis, enhancing the performance of the reaction. The negatively charged phosphate sites and coordinated metal sites play a crucial role in this process .
Vergleich Mit ähnlichen Verbindungen
Iron(III) phosphate hydrate can be compared with other similar compounds, such as:
Iron(III) hydroxide phosphate hydrate (Fe₁.₁₃(PO₄)(OH)₀.₃₉(H₂O)₀.₆₁): This compound is investigated as a Na-ion battery cathode and exhibits similar storage capacities for Na- and Li-ions.
Ferric orthophosphate: Another form of iron phosphate with different hydration states and applications.
Strengite: The mineral form of hydrated ferric phosphate.
This compound is unique due to its specific crystallographic phases and its ability to act as a catalyst in various chemical reactions, making it a valuable compound in both scientific research and industrial applications.
Eigenschaften
IUPAC Name |
iron(3+);phosphate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/q+3;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKNQWUJROKKEQ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]P(=O)([O-])[O-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeH2O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90199795 | |
| Record name | Ferric phosphate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to light yellow powder; Insoluble in water; [Acros Organics MSDS] | |
| Record name | Ferric phosphate hydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20925 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
172426-89-0, 51833-68-2 | |
| Record name | Ferrate(1-), hydroxy[phosphato(3-)-O]-, hydrogen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172426-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferric phosphate hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051833682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferric phosphate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ferric orthophosphate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol](/img/structure/B7948910.png)




![Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B7948956.png)

![Tris[N,N-bis(trimethylsilyl)amide]erbium(III)](/img/structure/B7948972.png)




